molecular formula C10H19NO B1488499 2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol CAS No. 1216214-16-2

2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol

Cat. No. B1488499
CAS RN: 1216214-16-2
M. Wt: 169.26 g/mol
InChI Key: UXAIWEZPUPVVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol, also known as CPMA or 2-CPMA, is an organic compound belonging to the class of cyclic amines. It is an important chemical building block that can be used in a variety of synthetic reactions and processes. CPMA is a cyclic amine that can be used in the synthesis of a variety of organic compounds and materials, including pharmaceuticals, biochemicals, and polymers. In addition, CPMA is also used in the synthesis of various organic compounds such as peptides, amines, and polymers.

Scientific Research Applications

Synthesis and Characterization

2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol's relevance in scientific research primarily lies in its synthesis and characterization. The compound and its derivatives are synthesized through various chemical reactions, including parallel kinetic resolutions and photochemical intramolecular cyclopropanation, highlighting their potential as intermediates in organic synthesis. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates through parallel kinetic resolution exemplifies the efficiency in synthesizing enantiomers of related compounds (Davies et al., 2003). Similarly, the synthesis of methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate via photochemical intramolecular cyclopropanation of an α-allylsilyl-α-diazoacetate demonstrates the utility of such compounds in generating diverse molecular structures (Maas et al., 2004).

Potential Applications in Biochemistry and Pharmacology

While the explicit applications of 2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol in biochemistry and pharmacology are not directly mentioned, the research on structurally similar compounds offers insight into the potential utility. For example, the study of amino acid derivatives of various cycloalkanes, including cyclopentane, for their tumour growth inhibitory activity suggests a potential pharmacological interest in these compounds (Connors et al., 1960). Such research underscores the importance of structural analogs like 2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol in developing new therapeutic agents.

Chemical Reactions and Mechanisms

The compound's involvement in various chemical reactions and mechanisms, such as ring-opening reactions and cyclopropanation, underscores its significance in studying reaction pathways and developing synthetic methodologies. The ring-opening reactions of methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, leading to diverse cyclopropane derivatives, illustrate the compound's role in understanding and exploiting reaction mechanisms for synthetic applications (Maas et al., 2004).

properties

IUPAC Name

2-[cyclopropylmethyl(methyl)amino]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-11(7-8-5-6-8)9-3-2-4-10(9)12/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAIWEZPUPVVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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